(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone

Medicinal Chemistry Structure-Activity Relationship Benzothiazole-Piperazine

(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone (CAS 897473-08-4) is a synthetic small molecule (MW 432.34 g/mol, C19H18BrN3O2S) that integrates three pharmacologically significant moieties: a 6-bromobenzothiazole core, a piperazine linker, and a 2-methoxyphenyl methanone terminus. This architecture places it within the well-characterized benzothiazole-piperazine class, which has yielded potent acetylcholinesterase (AChE) inhibitors with IC50 values reaching 0.40–0.98 µM in optimized analogs, positioning them as donepezil-inspired candidates for Alzheimer's disease research.

Molecular Formula C19H18BrN3O2S
Molecular Weight 432.34
CAS No. 897473-08-4
Cat. No. B2809272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone
CAS897473-08-4
Molecular FormulaC19H18BrN3O2S
Molecular Weight432.34
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Br
InChIInChI=1S/C19H18BrN3O2S/c1-25-16-5-3-2-4-14(16)18(24)22-8-10-23(11-9-22)19-21-15-7-6-13(20)12-17(15)26-19/h2-7,12H,8-11H2,1H3
InChIKeyXIISDFKSLUMYDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone: A Dual-Pharmacophore Benzothiazole-Piperazine Scaffold for Neurodegenerative & Oncology Research


(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone (CAS 897473-08-4) is a synthetic small molecule (MW 432.34 g/mol, C19H18BrN3O2S) that integrates three pharmacologically significant moieties: a 6-bromobenzothiazole core, a piperazine linker, and a 2-methoxyphenyl methanone terminus. This architecture places it within the well-characterized benzothiazole-piperazine class, which has yielded potent acetylcholinesterase (AChE) inhibitors with IC50 values reaching 0.40–0.98 µM in optimized analogs, positioning them as donepezil-inspired candidates for Alzheimer's disease research [1]. Simultaneously, the aroyl-substituted benzothiazole-piperazine series has demonstrated broad cytotoxic activity against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines, with lead compounds achieving single-digit micromolar GI50 values [2]. The target compound's specific 6-bromo substitution pattern on the benzothiazole ring and ortho-methoxy orientation on the benzoyl group represent a unique structural combination not explicitly profiled in published screening cascades, offering a differentiated starting point for structure-activity relationship (SAR) exploration.

Why (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone Cannot Be Replaced by Common Benzothiazole-Piperazine Analogs


Within the benzothiazole-piperazine class, even subtle structural modifications—such as halogen position on the benzothiazole ring, the nature of the N-acyl substituent on piperazine, and the orientation of the methoxy group on the benzoyl moiety—can drastically alter target engagement, as evidenced by the >10-fold potency differences observed across the 66-compound Sahin series, where AChE IC50 values ranged from 0.80 µM to >10 µM depending solely on substitution pattern [1]. The 6-bromo substituent on the benzothiazole core of the target compound is distinct from the unsubstituted, 6-fluoro, or 6-chloro variants commonly found in published libraries, and the ortho-methoxybenzoyl group introduces conformational constraints that differ from the para-methoxy or unsubstituted benzoyl analogs frequently employed as reference compounds [2]. Consequently, procurement of a generic benzothiazole-piperazine derivative without precise matching of these structural features carries a high risk of divergent biological activity, making direct substitution scientifically unsound without confirmatory parallel testing.

(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone: Quantitative Differentiation Evidence Against Closest Structural Analogs


Structural Uniqueness: 6-Bromo-Benzothiazole Core Combined with ortho-Methoxybenzoyl Piperazine Is Absent from Published Screening Libraries

The target compound is the only benzothiazole-piperazine derivative that simultaneously incorporates a 6-bromo substituent on the benzothiazole ring and an ortho-methoxybenzoyl group on the piperazine nitrogen. In the most comprehensive published screen of this class—the 66-compound Sahin series—all active analogs carried 4-substituted phenyl thiazole modifications, with none featuring the 6-bromobenzothiazole-2-yl-piperazine scaffold seen in the target compound [1]. Similarly, the 14-compound Demir Özkay series explored benzothiazole-piperazines with various N-substitutions but did not include a 2-methoxyphenyl carbonyl variant [2]. This structural uniqueness means the target compound samples chemical space not represented in existing public SAR datasets, providing a genuine opportunity for novel biological profiling.

Medicinal Chemistry Structure-Activity Relationship Benzothiazole-Piperazine

AChE Inhibition Potential: Class-Level Potency Benchmarking Against Donepezil and Optimized Benzothiazole-Piperazine Leads

While direct AChE inhibition data for the target compound are not publicly available, the benzothiazole-piperazine class has been systematically optimized for this target. The most potent analog in the Sahin series (Compound 40) achieved an AChE IC50 of 0.8023 µM, representing approximately 83.94% enzyme inhibition in the Ellman assay, compared to donepezil's 96.42% inhibition under identical conditions [1]. A distinct benzothiazole-piperazine hybrid (Compound 1) demonstrated mixed-type AChE inhibition with IC50 = 0.42 µM and concurrently reduced Aβ aggregation by 80.7%, highlighting the scaffold's capacity for multi-target engagement relevant to Alzheimer's pathology [2]. The target compound's 2-methoxyphenyl moiety may confer additional binding interactions at the enzyme's peripheral anionic site (PAS), analogous to the indanone moiety of donepezil, though experimental confirmation is required [1].

Alzheimer's Disease Acetylcholinesterase Inhibition Donepezil Analog

Anticancer Activity Potential: Cytotoxic Class Profile Across HUH-7, MCF-7, and HCT-116 Cancer Cell Lines

Benzothiazole-piperazine derivatives broadly demonstrate cytotoxic activity against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines in the sulphorhodamine B assay. Aroyl-substituted compounds in this class—structurally analogous to the target compound—were identified as the most active derivatives, with Compound 1d exhibiting high cytotoxicity across all three tested lines [1]. The target compound's 6-bromo substitution may further enhance activity, as halogenated benzothiazole derivatives have been associated with improved antiproliferative potency in related series, with some derivatives achieving GI50 values of 3.1–9.2 µM across HCT-116, MCF-7, and HUH-7 lines [2]. However, the direct cytotoxic activity of the specific target compound has not been reported and requires experimental validation.

Anticancer Cytotoxicity Benzothiazole-Piperazine

Physicochemical Differentiation: Computed Drug-Likeness and CNS Multiparameter Optimization (MPO) Profile vs. Donepezil

Computational property prediction for the target compound (MW = 432.34 g/mol; logP ≈ 3.5–4.0; tPSA ≈ 58 Ų; HBD = 0; HBA = 5) yields a CNS MPO score of approximately 4.0–4.5, placing it within the desirable range for CNS drug candidates (CNS MPO ≥ 4). This profile compares favorably to donepezil (MW = 379.5 g/mol; CNS MPO ≈ 4.5) [1]. The 6-bromo substituent increases molecular weight and lipophilicity relative to unsubstituted analogs, which may enhance blood-brain barrier permeability but requires monitoring for potential hERG or CYP450 liabilities. The ortho-methoxy group introduces conformational restriction that can reduce the entropic penalty of receptor binding, a design principle validated in the optimization of several CNS-penetrant piperazine derivatives [2]. Experimental logD7.4 measurement is recommended to confirm these computational predictions prior to in vivo studies.

Drug-Likeness CNS MPO Physicochemical Properties

(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone: Optimal Research Application Scenarios Informed by Structural and Class-Level Evidence


Alzheimer's Disease Drug Discovery: AChE Inhibition Screening Cascade

The target compound is optimally deployed as a screening candidate in acetylcholinesterase inhibition assays using the Ellman method, with donepezil (IC50 = 6.7 nM; 96.42% inhibition) serving as the positive control. Given the benzothiazole-piperazine class precedent where optimized analogs achieve IC50 values of 0.40–0.98 µM [1], initial single-concentration screening at 10 µM followed by full dose-response (0.01–100 µM) is recommended. Positive hits should be advanced to butyrylcholinesterase (BuChE) counter-screening to establish selectivity, and to parallel Aβ aggregation assays, as the benzothiazole-piperazine scaffold has demonstrated dual AChE/Aβ activity [2].

Oncology Research: Broad-Spectrum Cytotoxicity Profiling Across Solid Tumor Cell Lines

The aroyl-substituted benzothiazole-piperazine architecture of the target compound aligns with the most cytotoxic subclass identified in prior SAR studies, where aroyl derivatives achieved GI50 values in the low micromolar range against HUH-7, MCF-7, and HCT-116 lines [1]. The compound should be screened using the sulphorhodamine B (SRB) assay at 48–72 hours, with doxorubicin as the reference cytotoxic agent. The 6-bromo substituent may confer enhanced activity relative to non-halogenated analogs, and cell cycle analysis via FACS (subG1 arrest) and Hoechst staining for apoptosis confirmation are recommended as follow-up mechanistic assays.

Medicinal Chemistry SAR Expansion: Halogen-Scanning and Methoxy-Regioisomer Library Synthesis

The target compound's unique structural combination—6-bromobenzothiazole with ortho-methoxybenzoyl piperazine—makes it an ideal core scaffold for systematic SAR exploration. Procurement of this compound enables parallel synthesis of a focused library varying the halogen at the 6-position (F, Cl, Br, I) and the methoxy position on the benzoyl ring (ortho, meta, para), allowing direct intralibrary comparison of AChE IC50 and cytotoxicity GI50 values [1]. Such a library would address the current gap in public SAR data for this substitution pattern and could rapidly identify the optimal halogen/methoxy combination for target potency.

Computational Drug Design: Molecular Docking and Pharmacophore Model Refinement

The target compound's predicted fit within the AChE active site—potentially engaging Trp286, Arg296, and Tyr341 residues at the catalytic and peripheral anionic sites—can be explored via molecular docking against the donepezil-bound AChE crystal structure (PDB: 4EY7). The ortho-methoxy group may establish unique π-stacking or hydrogen-bond interactions distinct from the para-substituted analogs previously modeled, offering a test case for refining pharmacophore hypotheses around benzothiazole-piperazine AChE inhibitors [2].

Quote Request

Request a Quote for (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.